N-Benzoyl-N-(benzyloxy)benzamide
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Overview
Description
N-Benzoyl-N-(benzyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group and a benzyloxy group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-N-(benzyloxy)benzamide typically involves the reaction of benzoyl chloride with benzyloxyamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{OCH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{C}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-N-(benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to form benzyl alcohol derivatives.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: N-substituted benzamides.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its role in inhibiting the activity of certain enzymes, such as tyrosinase.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-(benzyloxy)benzamide involves its interaction with specific molecular targets. For example, it inhibits the activity of tyrosinase by binding to the enzyme’s active site, thereby preventing the oxidation of tyrosine to melanin . In Alzheimer’s disease research, it inhibits amyloid-beta aggregation by interacting with the peptide and preventing its self-assembly into neurotoxic forms .
Comparison with Similar Compounds
Properties
CAS No. |
64583-71-7 |
---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-benzoyl-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C21H17NO3/c23-20(18-12-6-2-7-13-18)22(21(24)19-14-8-3-9-15-19)25-16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
RVNGZTWKOYZWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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